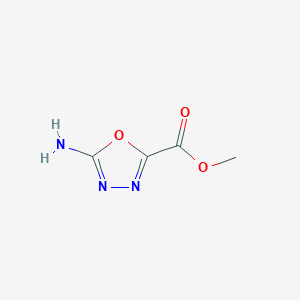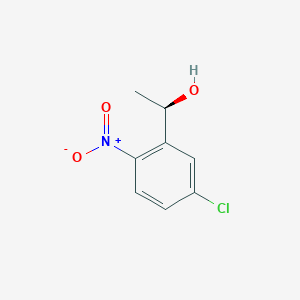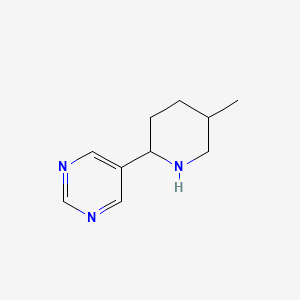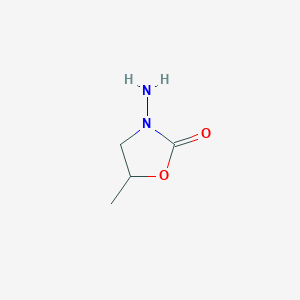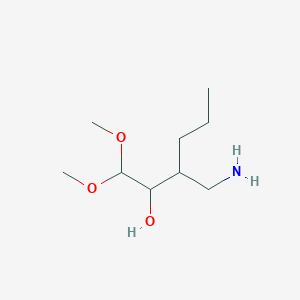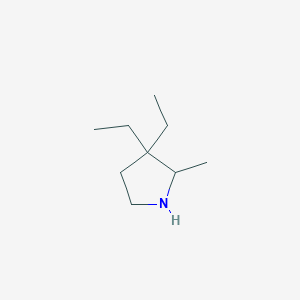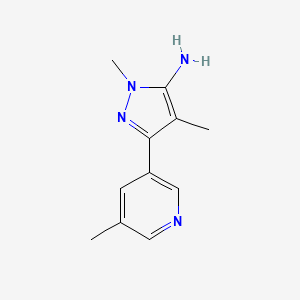
1,4-Dimethyl-3-(5-methylpyridin-3-yl)-1h-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dimethyl-3-(5-methylpyridin-3-yl)-1h-pyrazol-5-amine is a heterocyclic compound that belongs to the class of pyrazoles Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyl-3-(5-methylpyridin-3-yl)-1h-pyrazol-5-amine typically involves the reaction of 1,3-dialkyl-1H-pyrazole-5-amine with 5-methylpyridine derivatives. One common method involves the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst in the presence of ethanol. This method provides moderate to good yields and is advantageous due to its room temperature conditions, short reaction time, and operational simplicity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic methods. The use of solid Brønsted acid catalysts, such as functional carbon with an SO3H group, can be employed for efficient production. These catalysts offer benefits such as low cost, non-toxicity, and stability .
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dimethyl-3-(5-methylpyridin-3-yl)-1h-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated reagents or nucleophiles under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups to the pyrazole ring.
Aplicaciones Científicas De Investigación
1,4-Dimethyl-3-(5-methylpyridin-3-yl)-1h-pyrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antibacterial, antiviral, and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1,4-Dimethyl-3-(5-methylpyridin-3-yl)-1h-pyrazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dimethyl-1H-pyrazole-5-amine: A precursor in the synthesis of the target compound.
5-Methylpyridine derivatives: Structural analogs with similar biological activities.
Uniqueness
1,4-Dimethyl-3-(5-methylpyridin-3-yl)-1h-pyrazol-5-amine stands out due to its unique combination of the pyrazole and pyridine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C11H14N4 |
|---|---|
Peso molecular |
202.26 g/mol |
Nombre IUPAC |
2,4-dimethyl-5-(5-methylpyridin-3-yl)pyrazol-3-amine |
InChI |
InChI=1S/C11H14N4/c1-7-4-9(6-13-5-7)10-8(2)11(12)15(3)14-10/h4-6H,12H2,1-3H3 |
Clave InChI |
JWONNDLPWVUYKC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CN=C1)C2=NN(C(=C2C)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(2-Bromopyridin-4-yl)-2-oxa-6-azaspiro[3.4]octane](/img/structure/B13618642.png)
![[cis-3-(Aminomethyl)cyclopentyl]methanol](/img/structure/B13618643.png)
